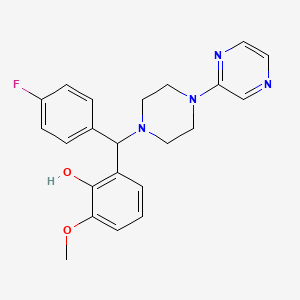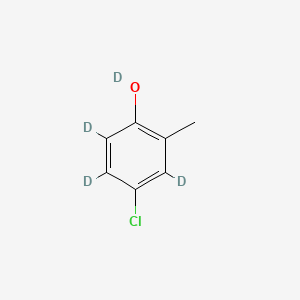
Gly-Cyclopropane-Exatecan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gly-Cyclopropane-Exatecan is a compound that functions as a DNA topoisomerase I inhibitor. It contains Exatecan and is crucial in synthesizing antibody-drug conjugates (ADCs), specifically the anti-B7-H4 ADC hu2F7-Exatecan. This compound has demonstrated significant antitumor activity both in vivo and in vitro .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Cyclopropane-Exatecan involves multiple steps, including the incorporation of Exatecan into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly available. the general process involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
Gly-Cyclopropane-Exatecan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Gly-Cyclopropane-Exatecan has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in DNA topoisomerase I inhibition and its effects on cellular processes.
Medicine: Explored for its potential as an anticancer agent, particularly in the development of ADCs for targeted cancer therapy.
Industry: Utilized in the production of research chemicals and potential therapeutic agents
Mecanismo De Acción
Gly-Cyclopropane-Exatecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By binding to the enzyme, it prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making it a promising candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Exatecan: A DNA topoisomerase I inhibitor with similar anticancer properties.
Camptothecin: Another topoisomerase I inhibitor used in cancer research.
SN-38: An active metabolite of irinotecan, also a topoisomerase I inhibitor
Uniqueness
Gly-Cyclopropane-Exatecan is unique due to its incorporation of a cyclopropane ring, which enhances its stability and binding affinity to DNA topoisomerase I. This structural feature distinguishes it from other similar compounds and contributes to its potent antitumor activity .
Propiedades
Fórmula molecular |
C32H34FN5O7 |
|---|---|
Peso molecular |
619.6 g/mol |
Nombre IUPAC |
2-[[(2-aminoacetyl)amino]methoxy]-2-cyclopropyl-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide |
InChI |
InChI=1S/C32H34FN5O7/c1-3-32(43)19-8-23-27-17(11-38(23)30(41)18(19)12-44-31(32)42)26-21(7-6-16-14(2)20(33)9-22(36-27)25(16)26)37-29(40)28(15-4-5-15)45-13-35-24(39)10-34/h8-9,15,21,28,43H,3-7,10-13,34H2,1-2H3,(H,35,39)(H,37,40)/t21-,28?,32-/m0/s1 |
Clave InChI |
CEFSJFYTDCGHFB-XXCFHSPASA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CN)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


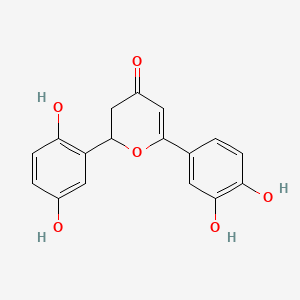
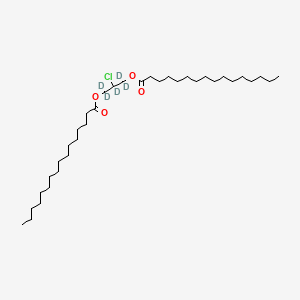
![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
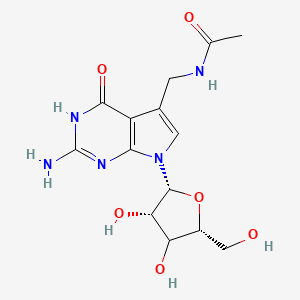
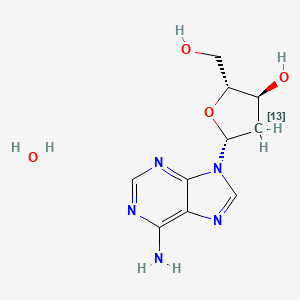
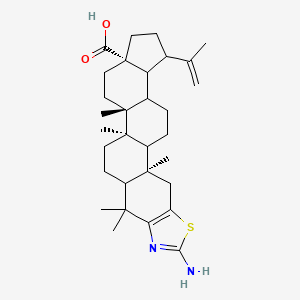
![Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12395073.png)
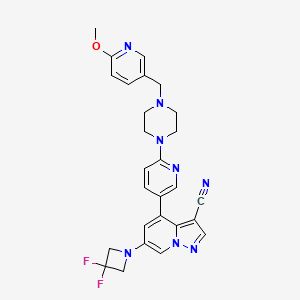

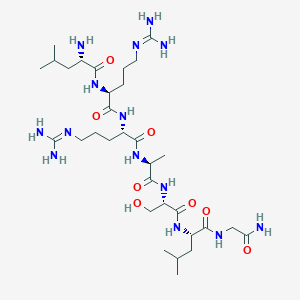
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
